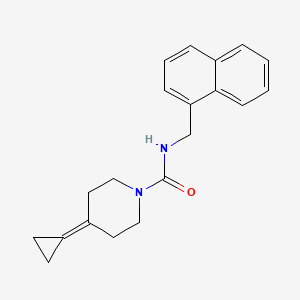

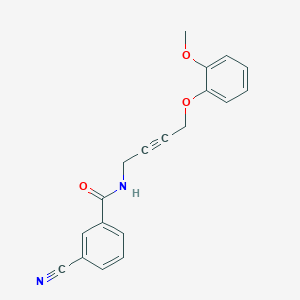

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

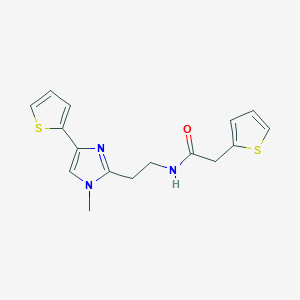

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the imidazole family, which is known for its diverse range of biological and pharmacological activities.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- The reactivity of imidazole derivatives, including compounds similar to "2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole," has been extensively studied. For instance, Klásek et al. (2010) explored the reactions of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the formation of novel compounds through rearrangement processes, highlighting the chemical versatility and potential for creating new molecules with unique properties (Klásek et al., 2010).

Antimicrobial and Antifungal Applications

- The antimicrobial and antifungal potentials of imidazole derivatives have been recognized. Ogata et al. (1983) reported on the synthesis and antifungal properties of a compound closely related to "this compound," demonstrating significant efficacy against guinea pig dermatophytosis, indicating the potential use of such compounds in developing new antifungal agents (Ogata et al., 1983).

Anticancer Properties

- The search for novel anticancer agents has also involved the synthesis and evaluation of imidazole derivatives. Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety, evaluated as potent anticancer agents, underscoring the potential of imidazole-based compounds in oncological research and therapy development (Gomha et al., 2017).

Antioxidant and Corrosion Inhibition

- Imidazole derivatives have shown promise as antioxidants and corrosion inhibitors. He et al. (2014) investigated the inhibition behavior of imidazole and its derivatives for AA5052 alloy, demonstrating that these compounds can effectively inhibit corrosion, suggesting applications in materials science and engineering (He et al., 2014).

Broad Bioactivities and Medicinal Chemistry

- The imidazole ring is a crucial structural component in many natural and synthetic molecules, exhibiting a wide range of bioactivities. Zhang et al. (2014) provided a comprehensive review on the developments of imidazole-based compounds in medicinal chemistry, emphasizing their significant therapeutic potential across various disease states, including anticancer, antifungal, antibacterial, and anti-inflammatory applications (Zhang et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is Helicobacter pylori , a Gram-negative microaerophilic bacterium . This bacterium is associated with chronic gastritis, peptic ulcers, and more recently, gastric cancer .

Mode of Action

The compound interacts with Helicobacter pylori by inhibiting its growth and multiplication .

Biochemical Pathways

The compound affects the biochemical pathways of Helicobacter pylori that are essential for its survival and proliferation . The disruption of these pathways leads to the death of the bacterium, thereby treating the infection .

Pharmacokinetics

It is known that the compound exhibits strong anti-helicobacter pylori activity at concentrations of 8–32 μg/disc .

Result of Action

The result of the compound’s action is the inhibition of Helicobacter pylori growth and multiplication, leading to the eradication of the bacterium from the host’s stomach . This can alleviate symptoms of gastritis and peptic ulcers, and may also reduce the risk of gastric cancer .

Action Environment

The action of the compound is influenced by the harsh and highly acidic conditions of the stomach, where Helicobacter pylori resides . The compound is effective in this environment, indicating its stability under acidic conditions .

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-4-5-12(9-14)11-20-16-18-10-15(19-16)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWVCDNGFWEOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

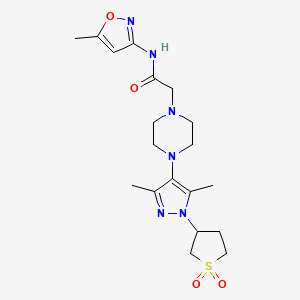

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2448262.png)

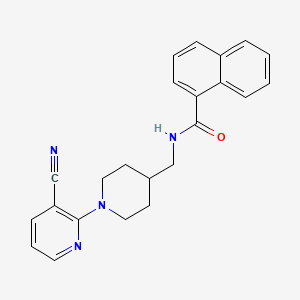

![5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448267.png)

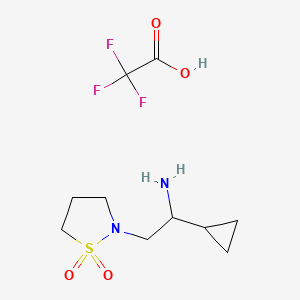

![N-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]oxirane-2-carboxamide](/img/structure/B2448278.png)

![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2448280.png)

![1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2448282.png)